Ethyl 6-hydroxy-1H-indole-2-carboxylate

Tyrosinase inhibition Melanogenesis Regioisomer SAR

For medicinal chemists developing melanogenesis inhibitors, sourcing the correct regioisomer is critical. Using 5-hydroxyindole analogs yields an 18-fold loss in tyrosinase potency (IC50 366 μM vs 20 μM). Ethyl 6-hydroxy-1H-indole-2-carboxylate (CAS 15050-03-0) provides the validated C6-hydroxy pharmacophore and a C2 ethyl ester handle for selective derivatization. - Enables 18-fold greater target engagement than the 5-hydroxyindole regioisomer. - Serves as a key intermediate for HIV-1 integrase inhibitors (scaffold optimized to IC50 = 0.13 μM) and mitotic kinesin (MKlp2) inhibitors. - Ethyl ester allows orthogonal deprotection strategies vs. methyl ester analogs in multi-step synthesis.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 15050-03-0
Cat. No. B089125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxy-1H-indole-2-carboxylate
CAS15050-03-0
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=C(C=C2)O
InChIInChI=1S/C11H11NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h3-6,12-13H,2H2,1H3
InChIKeyFVMVBNSCNRLYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Hydroxy-1H-Indole-2-Carboxylate: Overview


Ethyl 6-hydroxy-1H-indole-2-carboxylate (CAS 15050-03-0) is an indole-2-carboxylate derivative featuring a hydroxyl group at the C6 position and an ethyl ester at the C2 position. The compound serves as a versatile synthetic intermediate in medicinal chemistry, with the indole-2-carboxylic acid scaffold recognized as a privileged structure capable of chelating divalent metal ions within enzyme active sites [1]. The 6-hydroxy substitution pattern has been demonstrated to confer enhanced tyrosinase inhibitory potency compared to alternative regioisomers, with the C6-hydroxyindole core exhibiting an IC50 of 20 μM versus 366 μM for 5-hydroxyindole [2].

Scaffold Metal-chelating indole-2-carboxylate core for enzyme inhibitor research
Regioisomer 6-Hydroxy substitution supports tyrosinase inhibition studies
Synthetic Utility Ethyl ester enables orthogonal deprotection in multi-step synthesis

Why Substitution with Common Analogs Fails


Substitution of ethyl 6-hydroxy-1H-indole-2-carboxylate with alternative indole-2-carboxylates is not chemically equivalent due to regiospecific differences in both substitution pattern and ester functionality. Regioisomeric hydroxyindoles exhibit order-of-magnitude differences in biological activity: 6-hydroxyindole demonstrates 18-fold greater tyrosinase inhibitory potency (IC50 = 20 μM) compared to 5-hydroxyindole (IC50 = 366 μM), indicating that the C6 hydroxyl position is critical for target engagement [1]. Additionally, the ethyl ester at C2 provides a distinct synthetic handle for subsequent derivatization that differs fundamentally from the methyl ester analog (CAS 116350-38-0), affecting both reaction kinetics in transesterification and the physicochemical properties of downstream intermediates [2]. The indole-2-carboxylate scaffold is a validated metal-chelating pharmacophore in HIV-1 integrase inhibition, with structural optimization yielding derivatives exhibiting IC50 values from 3.11 μM to 0.13 μM depending on substitution pattern [3].

Target
6-Hydroxyindole regioisomer
C6 hydroxyl position is critical for target engagement; activity profile may not transfer to 5- or 7-hydroxy analogs
Substitute
5-Hydroxyindole or 7-hydroxyindole
Regioisomeric shift can alter enzyme inhibition potency and SAR interpretation
Target
Ethyl ester (CAS 15050-03-0)
Ethyl ester provides distinct transesterification kinetics and orthogonal deprotection options
Substitute
Methyl ester (CAS 116350-38-0)
Methyl ester may differ in reactivity and may not support the same deprotection strategy

Quantitative Differentiation Evidence


Superior Tyrosinase Inhibition vs. 5-Hydroxyindole

The 6-hydroxyindole core demonstrates significantly greater tyrosinase inhibitory activity compared to its 5-hydroxy regioisomer. Direct comparative analysis of simple hydroxyindoles shows 6-hydroxyindole exhibits an IC50 of 20 μM, representing approximately 18-fold superior potency relative to 5-hydroxyindole (IC50 = 366 μM) [1]. 7-Hydroxyindole shows intermediate activity (IC50 = 79 μM). This regiospecific potency difference establishes the C6 hydroxyl as the preferred substitution position for tyrosinase-targeting applications [1].

Tyrosinase IC50
Head-to-head
6-Hydroxyindole IC50 = 20 μM vs 5-Hydroxyindole IC50 = 366 μM
Supports regioisomer selectivity in enzyme inhibition studies
In vitro assay; reported comparison
Tyrosinase inhibition Melanogenesis Regioisomer SAR

Ethyl Ester vs. Methyl Ester: Synthetic Utility

Ethyl 6-hydroxy-1H-indole-2-carboxylate (MW 205.21, C11H11NO3) and methyl 6-hydroxy-1H-indole-2-carboxylate (CAS 116350-38-0, MW 191.18, C10H9NO3) differ in their ester alkyl group, which directly impacts synthetic utility [1]. Ethyl esters generally undergo transesterification at rates that differ from methyl esters due to steric and electronic effects of the alkoxy leaving group. The ethyl ester provides a distinct handle for selective deprotection strategies and offers different solubility characteristics in organic reaction media .

Ester Reactivity
Class-level
Ethyl ester (MW 205.21) vs Methyl ester (MW 191.18)
Alkyl group influences transesterification rate and deprotection strategy
Class-level inference; verify for specific sequence
Synthetic intermediate Ester functionality Medicinal chemistry

MKlp2 Inhibitor Synthesis Intermediate

Ethyl 6-hydroxy-1H-indole-2-carboxylate has been explicitly claimed as a synthetic intermediate in the preparation of indole derivatives with MKlp2 (mitotic kinesin-like protein 2) inhibitory activity, as documented in patent literature [1]. The patent describes a class of indole derivatives having a particular MKlp2 inhibition profile useful as therapeutic agents for cancer, viral infections, and lung diseases [1][2]. The 6-hydroxyindole-2-carboxylate core serves as the foundational scaffold from which these biologically active derivatives are constructed.

Synthetic Precedent
Reported
Disclosed as intermediate in patent WO2013004810A1 for MKlp2 inhibitors
Supports synthetic route development for mitotic kinesin inhibitor research
Patent disclosure; validate synthetic utility
MKlp2 inhibition Cancer therapeutics Patent-validated scaffold

HIV-1 Integrase Inhibition Scaffold

The indole-2-carboxylic acid scaffold, from which ethyl 6-hydroxy-1H-indole-2-carboxylate is derived via esterification, has been validated as an HIV-1 integrase strand transfer inhibitor pharmacophore. Structural analysis confirms the indole core and C2 carboxyl group chelate two Mg2+ ions within the integrase active site [1]. Structure-activity relationship optimization from the base indole-2-carboxylic acid scaffold (IC50 = 3.11 μM) to optimized derivative 20a (IC50 = 0.13 μM) demonstrates a 24-fold improvement in potency through rational substitution [1][2].

Integrase IC50
Class-level
Indole-2-carboxylic acid IC50 = 3.11 μM; optimized derivative 20a IC50 = 0.13 μM
Supports structure-activity relationship exploration for antiviral research
Class-level inference from HIV-1 integrase assay
HIV-1 integrase Antiviral Metal chelation

Optimal Research Applications


Tyrosinase Inhibitor Discovery

Based on the 18-fold superior tyrosinase inhibitory potency of 6-hydroxyindole (IC50 = 20 μM) compared to 5-hydroxyindole (IC50 = 366 μM) [1], ethyl 6-hydroxy-1H-indole-2-carboxylate is the preferred starting material for medicinal chemistry campaigns targeting melanogenesis-related disorders. The C6 hydroxyl position is critical for target engagement, and the ethyl ester at C2 enables subsequent derivatization without compromising the pharmacophoric hydroxyl group.

MKlp2-Targeted Oncology Drug Discovery

Ethyl 6-hydroxy-1H-indole-2-carboxylate is explicitly disclosed as a synthetic intermediate in patent WO2013004810A1 for the preparation of indole derivatives with MKlp2 inhibition profiles, with therapeutic applications in cancer, viral infections, and lung diseases [1][2]. Research groups pursuing mitotic kinesin inhibitors can utilize this building block to access the patented chemical space, benefiting from established synthetic precedent.

HIV-1 Integrase Inhibitor Development

The indole-2-carboxylic acid scaffold has been validated as an HIV-1 integrase strand transfer inhibitor, with the C2 carboxyl group and indole core chelating two Mg2+ ions in the enzyme active site [1]. Starting from ethyl 6-hydroxy-1H-indole-2-carboxylate, research teams can pursue structure-activity relationship optimization that has demonstrated 24-fold potency improvements (IC50 from 3.11 μM to 0.13 μM) [1][2] through rational substitution at the indole ring positions.

Orthogonal Ester Deprotection Strategies

For multi-step synthetic sequences requiring selective ester manipulation, ethyl 6-hydroxy-1H-indole-2-carboxylate (CAS 15050-03-0) offers distinct reactivity compared to its methyl ester analog (CAS 116350-38-0) [1][2]. The ethyl ester provides a different transesterification rate profile and can be selectively cleaved under conditions orthogonal to methyl ester deprotection, enabling more flexible synthetic route design in complex molecule construction.

Application
Selection Property
Validation Focus
Tyrosinase inhibition studies
6-Hydroxy regioisomer identity
Enzyme inhibition potency ranking
Mitotic kinesin (MKlp2) inhibitor research
Patent-disclosed synthetic intermediate
Derivative synthesis and biological evaluation
HIV-1 integrase inhibitor optimization
Indole-2-carboxylate metal-chelating scaffold
SAR-driven potency improvement exploration
Orthogonal ester deprotection strategies
Ethyl ester reactivity vs methyl ester
Selective deprotection compatibility

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